molecular formula C27H31N5O B2634890 4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1111292-05-7

4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2634890
CAS RN: 1111292-05-7
M. Wt: 441.579
InChI Key: LKRDMJUYKBJTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine (referred to as BPP) is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazolo[1,5-a]pyrazine derivative that has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biological Activities

4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine is part of a broader class of compounds involved in various synthetic pathways and biological studies. For instance, compounds like pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for different biological activities such as antimicrobial, antifungal, and potential receptor binding assays, reflecting a broad spectrum of applications in medicinal chemistry. Specifically, pyrazolo[1,5-a]pyrimidines have demonstrated notable biological activities in medicine, highlighting their importance in drug development and pharmacological studies (Li Guca, 2014).

Antimicrobial Properties

Research indicates that various derivatives of pyrazolo[1,5-a]pyrazine, such as those mentioned in the studies, exhibit significant antimicrobial activities. These compounds have been synthesized and tested against a range of bacterial and fungal strains, showing promising results as potential antimicrobial agents. Such activities are critical in the ongoing search for new and effective treatments against infectious diseases (Ishak Bildirici, A. Şener, İ. Tozlu, 2007), (S. Y. Hassan, 2013), (Yasser H. Zaki, A. R. Sayed, S. Elroby, 2016).

Synthesis of Derivatives and Dyes

Synthetic pathways involving pyrazolo[1,5-a]pyrazine derivatives have been explored, leading to the synthesis of various compounds with potential applications. For instance, the synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines has been reported, and some of these compounds were applied to polyester fibers as disperse dyes, showcasing their utility in the textile industry (D. W. Rangnekar, 2007).

Application in Organic Synthesis and Material Science

The compound is also linked to advancements in organic synthesis and material science, with studies reporting the synthesis of novel pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines derivatives. These derivatives are not only significant in organic synthesis but also exhibit diverse biological activities, making them valuable in various scientific domains (S. Al-Mousawi, M. Moustafa, M. H. Elnagdi, 2008).

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c1-2-3-19-33-24-11-9-23(10-12-24)25-20-26-27(28-13-14-32(26)29-25)31-17-15-30(16-18-31)21-22-7-5-4-6-8-22/h4-14,20H,2-3,15-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDMJUYKBJTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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